4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide
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Overview
Description
4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an imidazolidinone ring substituted with a trifluoromethyl group and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid to obtain the final product . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent and temperatures around 25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
Scientific Research Applications
4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of herbicides and other agrochemicals due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Saflufenacil: A pyrimidinedione herbicide with a similar trifluoromethyl group.
Sulfanilamide: An older antibacterial agent with a sulfonamide group.
Uniqueness
4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide is unique due to its combination of an imidazolidinone ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug development and agrochemical production.
Properties
Molecular Formula |
C11H11F3N4O4S |
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Molecular Weight |
352.29 g/mol |
IUPAC Name |
4-amino-N-[1-methyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C11H11F3N4O4S/c1-18-8(19)10(11(12,13)14,16-9(18)20)17-23(21,22)7-4-2-6(15)3-5-7/h2-5,17H,15H2,1H3,(H,16,20) |
InChI Key |
HSHMPNIHIWMPQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(NC1=O)(C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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